Diaminopimelic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Diaminopimelate is a natural product found in Glycine max, Salmonella enterica, and Phaseolus vulgaris with data available.
A diamino derivative of heptanedioic acid with amino groups at C-2 and C-6 and the general formula (COOH)CH(NH2)CH2CH2CH2CH(NH2)(COOH).
2,6-Diaminopimelic acid
CAS No.: 583-93-7
Cat. No.: VC21539315
Molecular Formula: C7H14N2O4
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 583-93-7 |
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Molecular Formula | C7H14N2O4 |
Molecular Weight | 190.20 g/mol |
IUPAC Name | 2,6-diaminoheptanedioic acid |
Standard InChI | InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) |
Standard InChI Key | GMKMEZVLHJARHF-UHFFFAOYSA-N |
Isomeric SMILES | C(C[C@@H](C(=O)[O-])[NH3+])C[C@@H](C(=O)[O-])[NH3+] |
SMILES | C(CC(C(=O)O)N)CC(C(=O)O)N |
Canonical SMILES | C(CC(C(=O)O)N)CC(C(=O)O)N |
Melting Point | 300°C |
Chemical Identity and Structure
2,6-Diaminopimelic acid is an amino dicarboxylic acid characterized by amino substituents at positions 2 and 6 of heptanedioic acid (pimelic acid). It has the molecular formula C7H14N2O4 and a molecular weight of 190.2 g/mol . The compound exists in multiple stereoisomeric forms, primarily as LL-, DD-, and meso-isomers, with the meso form (2R,6S configuration) being particularly significant in biological systems .
The chemical structure of DAP features two carboxyl groups and two amino groups arranged symmetrically along a seven-carbon chain. This arrangement creates a molecule with specific stereochemical properties that are essential for its biological functions. The IUPAC name for the compound is 2,6-diaminoheptanedioic acid, and it is registered under CAS number 583-93-7 .
Stereochemistry and Isomers
The stereochemistry of 2,6-diaminopimelic acid is particularly important for its biological activity. The compound contains two chiral centers, resulting in three distinct stereoisomers:
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LL-DAP: Both chiral centers have the L-configuration
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DD-DAP: Both chiral centers have the D-configuration
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meso-DAP: One center has the D-configuration and the other has the L-configuration (specifically 2R,6S)
The meso-isomer is particularly significant as it is the predominant form found in bacterial cell walls and serves as the immediate precursor to lysine in biosynthetic pathways . This stereochemical specificity is crucial for the proper formation of peptidoglycan structures in bacterial cell walls.
Physical Properties
2,6-Diaminopimelic acid presents as a white to beige solid, typically in powder or chunk form . Its physical properties make it suitable for various laboratory applications and analytical procedures.
Key Physical Characteristics
The compound exhibits specific physical properties that are important for its identification, handling, and application in research settings. These properties are summarized in the following table:
Property | Value/Description |
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Melting point | ~295°C (with decomposition) |
Boiling point | 325.69°C (estimated) |
Density | 1.2963 g/cm³ (estimated) |
Refractive index | 1.4331 (estimated) |
Appearance | White to beige powder/chunks |
Solubility | Soluble in water, diluted acids and alkali |
pKa | 2.20±0.24 (Predicted) |
Storage conditions | Keep in dark place, sealed, at room temperature |
These physical characteristics are crucial for researchers working with the compound in laboratory settings . The high melting point and solubility profile are particularly relevant for purification and analytical procedures.
Solubility and Chemical Behavior
2,6-Diaminopimelic acid demonstrates selective solubility that influences its handling in laboratory settings. It is soluble in water, particularly when heated, and readily dissolves in diluted acids and alkali solutions . This solubility profile facilitates its extraction and purification from biological samples and its incorporation into various experimental procedures.
For purification purposes, the compound can be crystallized from water or aqueous ethanol. One effective method involves dissolving it in hot water and adding 5 volumes of ethanol, followed by filtration after 12 hours at -10°C . Alternative purification approaches include recrystallization from 35% aqueous ethanol to achieve higher purity levels.
Biological Significance
The biological importance of 2,6-diaminopimelic acid extends across multiple domains, but its primary significance lies in bacterial cell wall structure and biosynthesis.
Role in Bacterial Cell Wall Structure
2,6-Diaminopimelic acid serves as a critical structural component in the peptidoglycan layer of bacterial cell walls, particularly in Gram-negative bacteria and some Gram-positive bacteria . It is incorporated into the peptide cross-links between the N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) chains that form the backbone of peptidoglycan . This structural integration is essential for maintaining cell wall integrity and providing mechanical strength to withstand osmotic pressure.
In the peptidoglycan structure, DAP often occupies the third position in the pentapeptide cross-bridge, where it can form direct cross-links with D-alanine residues from adjacent peptide stems. This arrangement creates a mesh-like structure that encapsulates the bacterial cell, providing structural support and protection .
Taxonomic Significance
The presence and stereochemistry of 2,6-diaminopimelic acid in cell walls serve as important taxonomic markers for bacterial classification. It is particularly valuable in the chemotaxonomy of actinomycetes and other bacterial groups . The specific isomer (LL-, DD-, or meso-) present in the cell wall can help differentiate between bacterial species and genera.
For instance, DAP is found in the cell walls of many actinomycetes, including Nocardia species, and the distribution pattern of different isomers can provide valuable taxonomic information . High-performance liquid chromatography (HPLC) methods have been developed specifically for the optical resolution of DAP stereoisomers to facilitate this taxonomic application .
Metabolic Significance
Beyond its structural role, 2,6-diaminopimelic acid holds significant importance in bacterial metabolism. It serves as:
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A key intermediate in the biosynthesis of lysine, an essential amino acid
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A metabolic marker of bacterial activity in various biological systems
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An essential compound for normal bacterial growth and division
The meso-isomer of DAP is particularly important metabolically as it serves as the immediate precursor to L-lysine in bacterial systems. This conversion occurs through the action of diaminopimelate decarboxylase, which catalyzes the decarboxylation of meso-DAP to produce lysine .
Biosynthesis and Metabolism
The biosynthesis of 2,6-diaminopimelic acid occurs through multiple pathways in different organisms, reflecting its evolutionary and metabolic significance.
Enzymatic Reactions and Conversions
Several enzymes are specifically involved in the metabolism of 2,6-diaminopimelic acid, including:
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Diaminopimelate decarboxylase - Converts meso-DAP to L-lysine through decarboxylation
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UDP-N-acetylmuramoyl-L-alanyl-D-glutamate--2,6-diaminopimelate ligase (MurE) - Catalyzes the addition of meso-diaminopimelic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate in peptidoglycan biosynthesis
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Dihydrodipicolinate reductase - Involved in the formation of meso-DAP during lysine biosynthesis
These enzymatic reactions are potential targets for antimicrobial development since they are essential for bacterial survival and absent in mammalian systems.
Research Applications
The unique properties and biological significance of 2,6-diaminopimelic acid have led to its application across various research domains.
Antimicrobial Research
Due to its essential role in bacterial cell wall synthesis and absence in mammalian metabolism, 2,6-diaminopimelic acid represents an attractive target for antimicrobial development . Research in this area focuses on:
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Inhibitors of enzymes involved in DAP metabolism and incorporation into peptidoglycan
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Analogs that can disrupt the proper cross-linking of peptidoglycan
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Compounds that interfere with the biosynthesis of DAP
Such approaches offer the potential for developing targeted antimicrobial agents with reduced side effects compared to broader-spectrum antibiotics.
Metabolic Marker Applications
2,6-Diaminopimelic acid serves as a sensitive and reliable marker for the quantification of microbial proteins and bacterial presence in various biological systems . This application is particularly valuable in:
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Ruminant nutrition research, where DAP can be used to detect markers of microbial origin in the rumen of animals like sheep
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Environmental microbiology, for assessing bacterial biomass in complex samples
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Food microbiology, for monitoring bacterial contamination
The specificity of DAP as a bacterial marker makes it a valuable tool in these research contexts.
Synthetic Chemistry Applications
In synthetic chemistry, 2,6-diaminopimelic acid serves as a building block for the synthesis of various compounds, including:
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Tripeptides and other peptide derivatives
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γ-Glutamyldiaminopimelic acid derivatives
Its defined stereochemistry and functional group arrangement make it a valuable precursor in targeted synthesis applications.
Analytical Methods
Given the importance of 2,6-diaminopimelic acid in bacterial biology and its applications in research, various analytical methods have been developed for its detection, quantification, and characterization.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) represents the most commonly employed technique for analyzing 2,6-diaminopimelic acid, particularly for separating and quantifying its different stereoisomers . Gradient HPLC methods are especially effective for quantification of DAP as a microbial marker.
For the optical resolution of DAP stereoisomers, specialized HPLC methods have been developed using 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) as a derivatizing agent . These methods are particularly valuable in chemotaxonomic studies of actinomycetes and other bacterial groups.
Spectroscopic and Spectrometric Methods
Beyond chromatographic techniques, various spectroscopic and spectrometric methods can be employed for the analysis of 2,6-diaminopimelic acid, including:
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Mass spectrometry for molecular weight confirmation and structural analysis
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Nuclear magnetic resonance (NMR) spectroscopy for stereochemical characterization
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Infrared spectroscopy for functional group identification
These methods complement chromatographic techniques and provide additional structural and purity information.
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